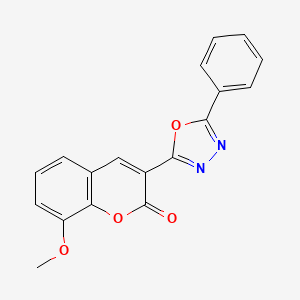

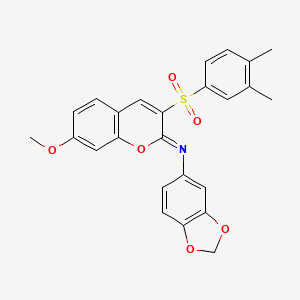

![molecular formula C19H22ClN3O B2523014 N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide CAS No. 2004237-86-7](/img/structure/B2523014.png)

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds that include various substituted pyridine carboxamides. These compounds are of interest due to their potential pharmacological properties, as indicated by the synthesis and study of similar molecules in the provided papers.

Synthesis Analysis

The synthesis of related N-alkyl-4-chloro-2-pyridine carboxamides involves starting from amines and 4-chloropyridine-2-carboxylic acid methyl ester, which is obtained from 2-pyridine-carboxylic acid through chlorination and esterification, with NaBr as a catalyst . Another synthesis method for a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions to achieve high yield and purity . These methods could potentially be adapted for the synthesis of "N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, 1H NMR, and ESI-MS . X-ray diffraction analysis has also been used to determine the crystalline structure of similar molecules . These techniques would likely be applicable in analyzing the molecular structure of "N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide."

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include chlorination, esterification, aminolysis, and condensation . The reactivity of these compounds can be influenced by the presence of different functional groups, as seen in the case of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, where the sulfo group can prevent acylation of sterically hindered amines . Such reactivity patterns could be relevant when considering the chemical reactions of "N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide."

Physical and Chemical Properties Analysis

The physical properties such as melting points and vibrational frequencies of related compounds have been characterized using techniques like FTIR and NMR spectroscopy . The presence of internal hydrogen bonding can influence the rigidity of the molecule . The chemical properties, including reactivity and potential pharmacological activities, have been explored through modifications of the pyridine moiety and subsequent biological activity assays . These analyses provide a foundation for understanding the physical and chemical properties of "N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide."

Scientific Research Applications

Synthesis and Structural Studies

N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and structural characterization of novel organic compounds. A study focused on the synthesis and ab initio calculations of phosphoric triamides, where reactions involving piperidine derivatives led to the formation of complex compounds with potential applications in various chemical research areas. The products were analyzed using NMR spectroscopy and X-ray crystallography, providing insights into their molecular structures and the effects of substituent groups on their properties (Gholivand et al., 2005).

Pharmacological Activity

Research into N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide derivatives has shown promising pharmacological activities. One study described the synthesis and biological evaluation of Schiff's bases and 2-azetidinones derived from similar compounds, showing potential antidepressant and nootropic activities. These findings suggest the versatility of this chemical backbone in developing CNS active agents (Thomas et al., 2016).

Anticancer Drug Development

A related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was developed as an isotype-selective histone deacetylase (HDAC) inhibitor. It exhibited significant antitumor activity in vivo, highlighting the potential of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide analogs in cancer therapy development. The compound selectively inhibits HDACs, inducing cell-cycle arrest and apoptosis in cancer cells, which points to its promise as an anticancer drug (Zhou et al., 2008).

Antibacterial Agents

Research on similar structural analogs has led to the discovery of compounds with significant antibacterial properties. For instance, studies on pyridonecarboxylic acids have demonstrated the synthesis and potent antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, indicating the potential of N-[(1-Benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide and its derivatives in developing new antibacterial agents (Egawa et al., 1984).

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-chloropyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c20-18-12-17(6-9-21-18)19(24)22-13-15-7-10-23(11-8-15)14-16-4-2-1-3-5-16/h1-6,9,12,15H,7-8,10-11,13-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURZCVJWRXUMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=NC=C2)Cl)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)

![N-(4-fluorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2522943.png)

![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2522945.png)

![4-[({[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzamide](/img/structure/B2522953.png)